molecular formula C13H20ClNO2 B7803286 CID 10777563

CID 10777563

Cat. No. B7803286
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10777563 is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10777563 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10777563 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 10777563 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole followed by reduction of the nitro group to amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperature to form the intermediate product., Step 2: The intermediate product is then subjected to reduction using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas in a suitable solvent like ethanol to obtain the final product, CID 10777563.

properties

IUPAC Name

[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10777563

CAS RN

15100-75-1
Record name L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15100-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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